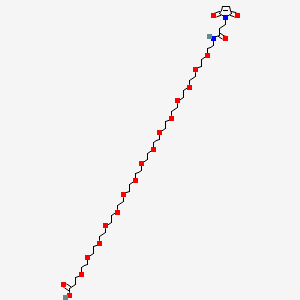
Mal-amido-PEG15-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mal-amido-PEG15-acid is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
準備方法
Synthetic Routes and Reaction Conditions
Mal-amido-PEG15-acid is synthesized through a series of chemical reactions involving the conjugation of maleimide and polyethylene glycol (PEG) chains. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) ester.
Conjugation with Maleimide: The activated PEG is then reacted with maleimide to form the maleimide-PEG conjugate.
Amidation: The maleimide-PEG conjugate is further reacted with an amine-containing compound to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Mal-amido-PEG15-acid undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups to form stable thioether linkages.
Amidation Reactions: The amido group can participate in amidation reactions with carboxylic acids or amines.
Common Reagents and Conditions
Thiol Reagents: Common thiol reagents used in substitution reactions include cysteine and glutathione.
Amine Reagents: Common amine reagents used in amidation reactions include primary and secondary amines.
Major Products Formed
Thioether Linkages: Formed from substitution reactions with thiol groups.
Amide Bonds: Formed from amidation reactions with amines.
科学的研究の応用
Mal-amido-PEG15-acid has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: Employed in the development of targeted protein degradation therapies.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of bioconjugates and drug delivery systems
作用機序
Mal-amido-PEG15-acid functions as a linker in PROTACs, which are designed to degrade target proteins. The mechanism involves:
Binding to Target Protein: One end of the PROTAC molecule binds to the target protein.
Recruitment of E3 Ubiquitin Ligase: The other end of the PROTAC molecule binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
類似化合物との比較
Similar Compounds
Mal-PEG-acid: Similar structure but lacks the amido group.
Mal-PEG-NHS ester: Contains an NHS ester group instead of an amido group.
Mal-PEG-amine: Contains an amine group instead of an amido group.
Uniqueness
Mal-amido-PEG15-acid is unique due to its specific structure, which allows it to form stable thioether linkages and amide bonds. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates .
特性
分子式 |
C40H72N2O20 |
|---|---|
分子量 |
901.0 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C40H72N2O20/c43-37(3-6-42-38(44)1-2-39(42)45)41-5-8-49-10-12-51-14-16-53-18-20-55-22-24-57-26-28-59-30-32-61-34-36-62-35-33-60-31-29-58-27-25-56-23-21-54-19-17-52-15-13-50-11-9-48-7-4-40(46)47/h1-2H,3-36H2,(H,41,43)(H,46,47) |
InChIキー |
WSPAQMYURXJLTO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3aR,7aR)-1-[(2R)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12423187.png)

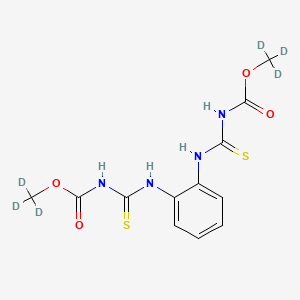
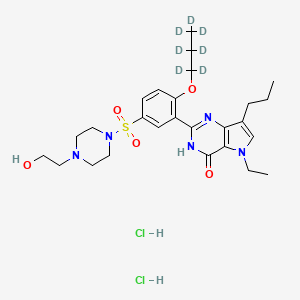
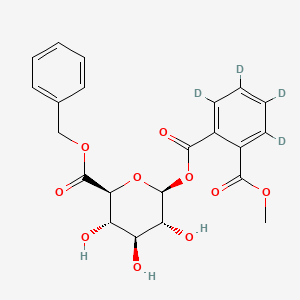
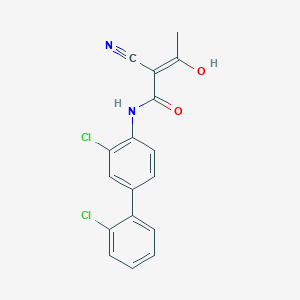
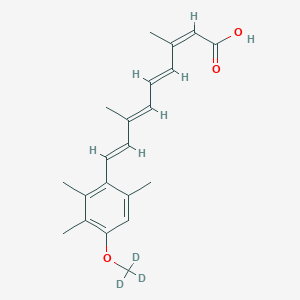
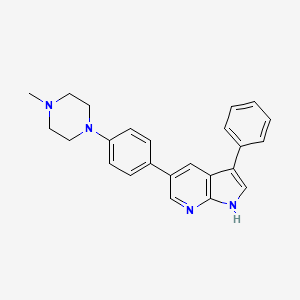

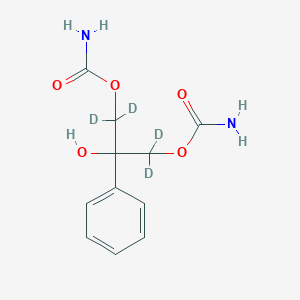

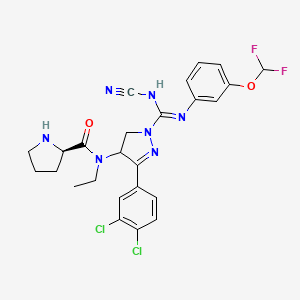
![(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-20-(5-carbamoyl-1,2,4-triazol-1-yl)-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B12423255.png)
